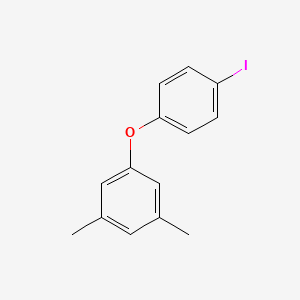

1-(4-Iodophenoxy)-3,5-dimethylbenzene

Description

Historical Perspectives on Diarylethers and Halogenated Aromatics in Advanced Organic Synthesis

The synthesis of diaryl ethers has been a central theme in organic chemistry for over a century. The classical method, the Ullmann condensation, was first reported by Fritz Ullmann in the early 1900s. wikipedia.orgwikipedia.orgmdpi.com This reaction traditionally involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542), often requiring harsh conditions such as high temperatures (frequently over 210°C), polar solvents, and stoichiometric amounts of copper. wikipedia.orgresearchgate.net Historically, the aryl halides used needed to be "activated" by electron-withdrawing groups to proceed efficiently. wikipedia.org

Halogenated aromatic compounds have long served as fundamental building blocks in organic synthesis. numberanalytics.comiloencyclopaedia.org Their carbon-halogen bond provides a reactive site for forming new carbon-carbon and carbon-heteroatom bonds through various coupling reactions. The reactivity of these halides generally follows the order I > Br > Cl > F, making aryl iodides, like the one present in 1-(4-Iodophenoxy)-3,5-dimethylbenzene, highly prized substrates for synthetic transformations.

The late 20th century witnessed a paradigm shift with the development of palladium-catalyzed cross-coupling reactions. Notably, the Buchwald-Hartwig amination, reported in the mid-1990s by Stephen L. Buchwald and John F. Hartwig, revolutionized the formation of carbon-nitrogen bonds and its principles were extended to carbon-oxygen bond formation for diaryl ether synthesis. wikipedia.orglibretexts.orgrug.nl These palladium-based methods offered milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to the traditional Ullmann reaction, significantly expanding the synthetic chemist's toolkit. wikipedia.orgorganic-chemistry.org

Strategic Importance of Phenoxy-Substituted Aromatic Compounds in Contemporary Chemical Research

The diaryl ether motif is a privileged scaffold found in a vast array of biologically active natural products and synthetic molecules. dntb.gov.uarsc.org Its presence is critical to the function of numerous pharmaceuticals, agrochemicals, and advanced materials. jsynthchem.com The ether linkage, connecting two aromatic rings, imparts a unique combination of conformational flexibility and chemical stability. jsynthchem.com

Key Application Areas:

Medicinal Chemistry : Diaryl ethers are integral to many drugs, including the powerful antibiotic vancomycin (B549263) and various anti-HIV agents of the non-nucleoside reverse transcriptase inhibitor (NNRTI) class. dntb.gov.uarsc.orgnih.gov Their derivatives have shown a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and antitumor effects. jsynthchem.comresearchgate.net

Agrochemistry : This structural unit is a cornerstone of many commercial herbicides and pesticides. researchgate.net The specific substitution pattern on the aromatic rings can be fine-tuned to achieve selective activity against target weeds or pests.

Materials Science : The robustness and thermal stability of the diaryl ether linkage make it a valuable component in high-performance polymers, plastics, and coatings. numberanalytics.comnih.govijrar.org Phenoxy resins, for instance, are known for improving thermal stability and flame resistance in various materials. nih.govmdpi.com

The rigid, planar nature of the aromatic rings provides a stable molecular backbone, while the electronic properties can be precisely modulated through substitution, influencing the molecule's interaction with biological targets or its material properties. jocpr.com

Rationale for Dedicated Investigation of this compound

The specific structure of this compound makes it a strategically important target for chemical investigation. The rationale stems from the unique combination of its constituent parts: the diaryl ether core, the iodo-substituent, and the dimethylphenyl moiety.

Versatile Synthetic Intermediate : The key feature of this molecule is the iodine atom on one of the phenyl rings. The carbon-iodine bond is the most reactive among the aryl halides, making it an excellent electrophilic partner in a wide range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. chemicalbook.com This allows the iodo-group to be replaced with various other functional groups, enabling the synthesis of a diverse library of complex derivatives from a single, well-defined precursor.

Core Structural Motif : As a diaryl ether, it belongs to a class of compounds with proven importance in medicinal, agricultural, and materials chemistry. rsc.orgresearchgate.net Therefore, it serves as an ideal building block for creating novel compounds within these application areas.

The investigation of this compound is driven by its potential as a highly adaptable platform for developing new functional molecules with tailored properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 167987-59-9 | sigmaaldrich.combldpharm.com |

| Molecular Formula | C₁₄H₁₃IO | bldpharm.com |

| Molecular Weight | 324.16 g/mol | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| InChI Key | JRMWKPITMLZFIH-UHFFFAOYSA-N | sigmaaldrich.com |

| Purity | Typically ≥95% | sigmaaldrich.com |

Overview of Current Research Trajectories Involving Structurally Related Diaryl Iodides and Ethers

Contemporary research continues to build upon the historical foundations of diaryl ether synthesis, with a strong focus on improving efficiency, sustainability, and scope. For structurally related diaryl ethers and iodides, research is proceeding along several key trajectories.

Advanced Catalytic Systems : There is a significant drive to develop more effective catalysts for C-O cross-coupling reactions. This includes the design of sophisticated phosphine (B1218219) ligands for palladium catalysts that allow for lower catalyst loadings and milder reaction conditions. organic-chemistry.orgacs.org Furthermore, research into nano-catalysis, using copper or palladium nanoparticles supported on materials like carbon nanofibers or magnetic graphene oxide, aims to create highly active and recyclable catalytic systems, enhancing the "greenness" of the synthesis. rsc.orgnih.gov

Alternative Coupling Strategies : Beyond traditional methods, newer strategies are being explored. The use of hypervalent iodine reagents, such as diaryliodonium salts, offers a metal-free alternative for the arylation of phenols, often proceeding under mild conditions with high yields and functional group tolerance. pdx.eduorganic-chemistry.org

Novel Applications : The synthesis of novel diaryl ether structures is a vibrant area of research. In medicinal chemistry, scientists are creating analogues of known drugs to overcome antibiotic resistance or to develop new agents for diseases like HIV. nih.govresearchgate.net In agrochemistry, scaffold hopping approaches are used to design new herbicides with different modes of action to combat resistance in weeds. researchgate.net In materials science, phenoxy-substituted compounds are being incorporated into polymers to create materials with enhanced thermal stability, specific mechanical properties, and desirable electronic characteristics. nih.govmdpi.com

Table 2: Comparison of Major Diaryl Ether Synthesis Methods

| Method | Catalyst System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Ullmann Condensation | Copper (Cu) or Copper Salts (e.g., CuI) | High temperatures (>150°C), polar solvents (e.g., DMF, NMP) | Cost-effective catalyst, well-established | Harsh conditions, often requires stoichiometric copper, limited substrate scope wikipedia.orgmdpi.com |

| Buchwald-Hartwig C-O Coupling | Palladium (Pd) with Phosphine Ligands | Milder temperatures (RT to ~120°C), various solvents | High functional group tolerance, broad substrate scope, catalytic Pd amounts wikipedia.orgorganic-chemistry.org | Expensive catalyst and ligands, air-sensitive components |

| Chan-Lam Coupling | Copper (e.g., Cu(OAc)₂) | Room temperature, often in air | Very mild conditions, uses stable arylboronic acids dntb.gov.uaorganic-chemistry.org | Can require specific bases and additives |

| Nucleophilic Aromatic Substitution (SNAr) | Base-mediated (e.g., K₂CO₃, KF-Al₂O₃) | Varies, can be catalyst-free with activated systems | Simple, metal-free for certain substrates researchgate.netnih.gov | Generally requires electron-deficient aryl halides nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-iodophenoxy)-3,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13IO/c1-10-7-11(2)9-14(8-10)16-13-5-3-12(15)4-6-13/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMWKPITMLZFIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=CC=C(C=C2)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20468345 | |

| Record name | 1-(4-Iodo-phenoxy)-3,5-dimethyl-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167987-59-9 | |

| Record name | 1-(4-Iodo-phenoxy)-3,5-dimethyl-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Iodophenoxy 3,5 Dimethylbenzene

Retrosynthetic Analysis and Key Disconnections for the Diarylether Framework

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For the diaryl ether framework of 1-(4-Iodophenoxy)-3,5-dimethylbenzene, the most logical and common disconnection is the carbon-oxygen (C–O) bond of the ether linkage. amazonaws.com This approach is favored because reliable reactions exist for forming such bonds. amazonaws.com

This disconnection strategy leads to two primary synthetic pathways originating from two pairs of synthons (idealized fragments):

Pathway A: Disconnection of the bond between the oxygen and the 3,5-dimethylphenyl ring.

Synthons: A 3,5-dimethylphenyl cation and a 4-iodophenoxide anion.

Reagents: This corresponds to reacting a derivative of 3,5-dimethylbenzene bearing a leaving group (e.g., 1-bromo-3,5-dimethylbenzene) with 4-iodophenol (B32979).

Pathway B: Disconnection of the bond between the oxygen and the 4-iodophenyl ring.

Synthons: A 4-iodophenyl cation and a 3,5-dimethylphenoxide anion.

Reagents: This involves the reaction of a di-halo-benzene (e.g., 1,4-diiodobenzene (B128391) or 1-bromo-4-iodobenzene) with 3,5-dimethylphenol (B42653).

Choosing between these pathways often depends on the relative reactivity of the starting materials and the specific synthetic method employed. For instance, in nucleophilic aromatic substitution (SNAr), an electron-withdrawing group on the aryl halide is preferred, which is not present in either potential electrophile. Therefore, transition-metal-catalyzed methods are generally required.

Development and Optimization of Synthetic Routes to this compound

The synthesis of diaryl ethers has evolved significantly from classical methods that often required harsh conditions. Modern approaches focus on catalytic systems that offer greater efficiency, milder conditions, and broader functional group tolerance. The primary methods for constructing the C-O bond in this compound and related diaryl ethers fall into two major categories: metal-catalyzed cross-coupling reactions and hypervalent iodine reagent-mediated couplings.

Transition-metal catalysis has revolutionized the formation of C-O bonds, providing powerful alternatives to traditional methods like the Williamson ether synthesis, which is generally ineffective for diaryl ethers.

The Ullmann condensation is a classic method for forming diaryl ether bonds, traditionally involving the reaction of an aryl halide with a phenol (B47542) in the presence of a stoichiometric amount of copper at high temperatures. wikipedia.org The reaction typically requires polar, high-boiling solvents like DMF or nitrobenzene. wikipedia.org

Traditional Ullmann Reaction: O2NC6H4Cl + C6H5OH + KOH → O2NC6H4O−C6H5 + KCl + H2O wikipedia.org

Modern Ullmann-type reactions have seen significant improvements, including the use of soluble copper(I) or copper(II) salts as catalysts and the addition of ligands to facilitate the reaction under milder conditions. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, a potential Ullmann approach would involve the coupling of 3,5-dimethylphenol with 1,4-diiodobenzene or 1-bromo-4-iodobenzene (B50087) using a copper catalyst.

| Aryl Halide | Phenol | Copper Source | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Aryl Iodide | Phenol | CuI | Cs2CO3 | Pyridine | 110 | Good-Excellent | General method |

| Aryl Bromide | Phenol | Cu(OAc)2 | K3PO4 | Toluene | 100 | Moderate-Good | Modern variant |

| Arylboronic Acid | Phenol | Cu(OAc)2 | Et3N | CH2Cl2 | RT | High | organic-chemistry.org |

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been successfully adapted for the synthesis of diaryl ethers. organic-chemistry.org This methodology offers a broader substrate scope and generally milder reaction conditions compared to the Ullmann reaction. wikipedia.org The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, association of the phenoxide, and subsequent reductive elimination to form the diaryl ether and regenerate the Pd(0) catalyst. wikipedia.org

The choice of ligand is critical for an efficient reaction. Sterically hindered phosphine (B1218219) ligands, such as those developed by Buchwald and Hartwig, are commonly employed to promote the reductive elimination step. organic-chemistry.org For the synthesis of this compound, this would typically involve reacting 4-iodophenol with an aryl halide like 1-bromo-3,5-dimethylbenzene (B43891) in the presence of a palladium precursor and a suitable phosphine ligand.

| Catalyst System | Typical Ligands | Base | Advantages | Key Findings | Reference |

|---|---|---|---|---|---|

| Pd(OAc)2 or Pd2(dba)3 | Bulky phosphines (e.g., RuPhos, tBuXPhos) | Strong, non-nucleophilic bases (e.g., NaOt-Bu, Cs2CO3) | High functional group tolerance, milder conditions, broad scope. | Ligand bulk is crucial for coupling electron-deficient aryl halides. | organic-chemistry.orglibretexts.org |

| Pd(OAc)2/Imidazolinium Salt | N-Heterocyclic Carbenes (NHCs) | NaH | Efficient for a range of diaryl ethers. | In situ generation of the NHC-Pd catalyst is effective. | organic-chemistry.org |

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-based systems. researchgate.net Nickel catalysts can activate C-O bonds in aryl ethers, but for the synthesis of diaryl ethers, they are more commonly used to couple aryl halides with phenols. researchgate.netglobethesis.com These reactions often proceed via a Ni(I)/Ni(III) or a Ni(0)/Ni(II) catalytic cycle. globethesis.com

Recent developments have shown that nickel catalysts, often paired with specific amine or phosphine ligands, can effectively mediate the formation of diaryl ethers under mild conditions. nih.govprinceton.edu This approach is particularly attractive from an economic standpoint. researchgate.net The synthesis of this compound could be achieved by coupling 4-iodophenol with 1-bromo-3,5-dimethylbenzene using a nickel catalyst. A study on Buchwald-Hartwig-type amination showed that the reaction of 1-iodo-3,5-dimethylbenzene (B1203722) with an amine using a Ni(acac)₂ catalyst yielded the product in 97%, demonstrating the high reactivity of this substrate in nickel-catalyzed couplings. nih.gov

| Nickel Precursor | Ligand | Reductant/Base | Key Feature | Reference |

|---|---|---|---|---|

| Ni(cod)2 | N-Heterocyclic Carbene (NHC) | NaOt-Bu | Effective for coupling aryl chlorides and phenols. | researchgate.net |

| NiCl2(dme) | 2,6-bis(N-pyrazolyl)pyridine (bpp) | Zn (reductant) | Engages radicals in cross-coupling; mild, base-free conditions. | nih.govprinceton.edu |

| Ni(acac)2 | None specified | K3PO4 | Activated by phenylboronic ester for C-N coupling, suggesting potential for C-O. | nih.gov |

A significant advancement in diaryl ether synthesis is the use of hypervalent iodine reagents, which allows for C-O bond formation without a transition metal catalyst. acs.org The primary strategy involves the reaction of a diaryliodonium salt with a phenol. acs.orgdocumentsdelivered.com Diaryliodonium salts can be prepared and then coupled with a phenol under mildly basic conditions. acs.org

This method is particularly powerful for late-stage functionalization of complex molecules. acs.org A modern approach involves the direct C-H functionalization of an arene to form a diaryliodonium salt, which then reacts with a phenol to yield the diaryl ether. acs.orgacs.orgdocumentsdelivered.com This two-step, one-pot procedure avoids the need for pre-functionalized arenes, offering high efficiency. acs.org The reaction proceeds through ligand exchange at the hypervalent iodine center, followed by reductive elimination. acs.org

| Iodine Reagent | Coupling Partner | Base | Key Advantage | Mechanism Highlight | Reference |

|---|---|---|---|---|---|

| Diaryliodonium Tosylates | Phenols | K2CO3 | High yields and regioselectivity, especially with dimethoxyphenyl directing groups. | Direct coupling of pre-formed salt. | organic-chemistry.org |

| Diaryliodonium Salts (in situ) | Phenols | Mildly basic | Avoids transition metals; suitable for late-stage functionalization. | C-H activation to form iodonium (B1229267) salt, followed by C-O coupling. | acs.orgacs.orgdocumentsdelivered.com |

Nucleophilic Aromatic Substitution (SNAr) Pathways for Aryl Ether Linkage Formation

Nucleophilic aromatic substitution (SNAr) represents a fundamental mechanism for forming carbon-heteroatom bonds, including the C-O bond of aryl ethers. chemistrysteps.com The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring at the carbon bearing a leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of the leaving group restores the ring's aromaticity, yielding the substituted product. chemistrysteps.comlibretexts.org

For an SNAr reaction to be effective, the aromatic ring must be "activated" by the presence of potent electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org These groups are crucial for stabilizing the negative charge of the Meisenheimer complex through resonance. libretexts.orglibretexts.org

In the context of synthesizing this compound, a direct SNAr pathway is challenging. The target molecule's constituent parts, the 3,5-dimethylphenyl and 4-iodophenyl rings, lack strong EWGs. The dimethyl substituents are electron-donating, and the iodine atom is not a sufficiently activating group for a typical SNAr reaction. libretexts.org Therefore, direct substitution of a halide on one ring by the phenoxide of the other under standard SNAr conditions is generally inefficient.

However, SNAr-type reactions can be facilitated under specific conditions. For instance, using a very strong base or employing microwave irradiation can sometimes promote the coupling of phenols to electron-deficient aryl halides. organic-chemistry.org While not ideal for this specific compound, these variations highlight ongoing efforts to broaden the scope of SNAr reactions. Recent studies have also provided evidence that some reactions previously assumed to be stepwise may proceed through a concerted mechanism, challenging the traditional two-step model. nih.gov

Modular Synthesis of Precursors and Strategic Functional Group Interconversions

The synthesis of this compound is best approached through a modular strategy, which involves the preparation of key precursors that are then joined in a final coupling step. The two primary modules are a 3,5-dimethylphenol derivative and a 4-iodophenyl derivative.

The key precursors for the most common synthetic routes (e.g., Ullmann condensation) are:

Module 1: 3,5-Dimethylphenol

Module 2: 1-Halo-4-iodobenzene (where the halo group is typically bromine or chlorine)

Alternatively, the precursors could be:

Module 1: 4-Halophenol

Module 2: 1-Iodo-3,5-dimethylbenzene

Strategic functional group interconversions may also be employed. For instance, a different functional group on one of the aromatic rings could be converted into a phenol or an iodide at a late stage in the synthesis to prepare the molecule for the final ether linkage formation. This modularity allows for flexibility and access to a variety of related diaryl ether structures.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. nih.gov

Solvent Selection and Minimization in Aryl Etherification

The choice of solvent is critical in aryl ether synthesis, impacting reaction efficiency, product separation, and environmental footprint. Traditionally, polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are used for reactions like the Ullmann condensation and SNAr because they effectively solvate the metal cations and facilitate the reaction. scientificupdate.comrsc.org However, these solvents are often disfavored due to their high boiling points, toxicity, and difficulties in removal and disposal.

Green chemistry encourages the use of more benign alternatives. Research has shown that in some copper-catalyzed systems, water can be used as an environmentally friendly solvent for the etherification of aryl halides. nih.gov Another approach is the use of solvent-free or "neat" reaction conditions, which eliminates solvent waste entirely. rsc.orgresearchgate.net For instance, microwave-assisted coupling of phenols and nitroarenes has been achieved without any solvent. organic-chemistry.org Minimizing the solvent volume or choosing solvents that are recyclable and have a lower environmental impact are key considerations in the sustainable synthesis of diaryl ethers. rsc.org

Atom Economy and Reaction Efficiency Considerations for Large-Scale Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. numberanalytics.comwikipedia.org The formula is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 numberanalytics.com

Reactions with high atom economy are highly desirable as they generate minimal waste. wikipedia.org Addition and rearrangement reactions are inherently 100% atom-economical, whereas substitution and elimination reactions are less so because they produce stoichiometric byproducts. nih.govnih.gov

When considering the large-scale synthesis of this compound, atom economy is a crucial factor.

Classical Ullmann Reaction: A typical Ullmann condensation might involve reacting 3,5-dimethylphenol with 1-bromo-4-iodobenzene using a copper catalyst and a base like potassium carbonate. This reaction generates stoichiometric amounts of potassium bromide and water as byproducts, lowering the atom economy.

Maximizing reaction yield is also vital, but it is a different metric from atom economy. A reaction can have a 99% yield but a poor atom economy if it produces a large amount of waste byproducts. For industrial applications, both high yield and high atom economy are necessary for a process to be considered efficient and sustainable. nih.gov

Transition-Metal-Free Approaches to Diaryl Ether Formation

To circumvent issues associated with residual transition metals in products (especially pharmaceuticals) and the cost and toxicity of catalysts, significant research has focused on metal-free methods for diaryl ether synthesis. researchgate.netrsc.org

Several strategies have emerged:

Diaryliodonium Salts: A prominent metal-free method involves the reaction of phenols with diaryliodonium salts. researchgate.netrsc.org These salts act as powerful arylating agents. The reaction typically proceeds under mild conditions and tolerates a wide range of functional groups. organic-chemistry.orgresearchgate.net For the synthesis of the target compound, one could envision reacting 3,5-dimethylphenol with a diaryliodonium salt containing the 4-iodophenyl group.

Silylaryl Triflates: The coupling of phenols with o-silylaryl triflates in the presence of a fluoride (B91410) source like cesium fluoride (CsF) provides another efficient, mild, and transition-metal-free pathway to diaryl ethers. organic-chemistry.org

Benzyne (B1209423) Mechanism: Though not a direct substitution, the generation of a highly reactive benzyne intermediate from an aryl halide using a very strong base can lead to the formation of diaryl ethers upon trapping with a phenoxide. rsc.org

Activated SNAr: As discussed, if the aryl halide is sufficiently activated with electron-withdrawing groups, the reaction can proceed without a metal catalyst, often accelerated by microwave irradiation in a polar aprotic solvent. organic-chemistry.orgscientificupdate.com

These metal-free alternatives are of high utility in academic and industrial settings, offering cleaner and often simpler routes to complex diaryl ethers. organic-chemistry.org

Methodological Aspects of Purification and Isolation for Research-Grade Material

Obtaining this compound in high purity is essential for its use in research and further synthetic applications. Following the completion of the synthesis reaction, a systematic purification protocol is required.

A typical purification sequence involves several steps:

Workup: The crude reaction mixture is first subjected to an aqueous workup. This usually involves diluting the mixture with an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) and washing it with water, brine, and sometimes a mild acidic or basic solution. This step removes inorganic salts (like those formed from the base used in the coupling reaction) and other water-soluble impurities. chemicalbook.com The organic phase is then dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate. rsc.org

Solvent Removal: The organic solvent is removed under reduced pressure using a rotary evaporator to yield the crude product, which is often an oil or a solid.

Chromatography: The most common method for purifying organic compounds is column chromatography. The crude product is dissolved in a minimal amount of solvent and loaded onto a silica (B1680970) gel column. A solvent system (eluent), typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane), is passed through the column. The components of the crude mixture separate based on their differing polarities, allowing for the isolation of the pure diaryl ether. rsc.org

Recrystallization: If the purified product is a solid, recrystallization can be an effective final step to achieve very high purity. The solid is dissolved in a minimum amount of a hot solvent or solvent mixture in which it is soluble. As the solution cools slowly, the desired compound crystallizes out, leaving impurities behind in the solution (mother liquor). The pure crystals are then collected by filtration. rsc.org

The purity of the final product is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point analysis.

Table of Mentioned Compounds

Mechanistic Investigations of Reactions Involving 1 4 Iodophenoxy 3,5 Dimethylbenzene

Elucidation of Reaction Mechanisms for Diaryl Ether Bond Formation

The synthesis of 1-(4-iodophenoxy)-3,5-dimethylbenzene, a diaryl ether, is typically achieved through transition metal-catalyzed cross-coupling reactions, most notably the Ullmann condensation and Buchwald-Hartwig amination-type reactions. The elucidation of the mechanisms of these reactions provides a framework for optimizing reaction conditions and expanding their scope.

Detailed Analysis of Catalytic Cycles in Transition Metal-Mediated Couplings

Transition metal-mediated couplings for the formation of diaryl ethers, such as this compound, predominantly involve palladium or copper catalysts. The generally accepted catalytic cycle for palladium-catalyzed etherification involves a sequence of oxidative addition, association of the alcohol or phenol (B47542), deprotonation, and reductive elimination.

In a typical palladium-catalyzed synthesis of this compound, a Pd(0) species is the active catalyst. The cycle (as depicted in Figure 1) is thought to proceed as follows:

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl iodide, in this case, a 1,4-diiodobenzene (B128391) derivative or a related substituted iodobenzene, to the Pd(0) complex. This step forms a Pd(II) intermediate.

Association and Deprotonation: The 3,5-dimethylphenol (B42653) then coordinates to the Pd(II) center. In the presence of a base, the phenol is deprotonated to form a more nucleophilic phenoxide.

Reductive Elimination: The final step is the reductive elimination of the diaryl ether product, this compound, which regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The Ullmann condensation, a classical method for diaryl ether synthesis, traditionally uses stoichiometric amounts of copper. However, modern variations employ catalytic amounts of copper, often with various ligands to enhance solubility and reactivity. The mechanism of the copper-catalyzed Ullmann reaction is still a subject of some debate but is generally believed to involve Cu(I) and Cu(III) intermediates. organic-chemistry.org A proposed cycle involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl iodide to form a Cu(III) intermediate. Reductive elimination from this intermediate yields the diaryl ether and regenerates the Cu(I) catalyst. organic-chemistry.org

| Catalyst System | Typical Catalyst | Ligands | Base | General Reaction Conditions |

|---|---|---|---|---|

| Palladium-catalyzed | Pd(OAc)₂, Pd₂(dba)₃ | Bulky phosphines (e.g., BINAP, P(t-Bu)₃) | Strong bases (e.g., NaOt-Bu, K₃PO₄) | Lower temperatures, broader substrate scope |

| Copper-catalyzed (Ullmann) | CuI, Cu₂O, Cu(0) | Phenanthrolines, diamines, N-heterocyclic carbenes | K₂CO₃, Cs₂CO₃ | Higher temperatures, often requires activated aryl halides |

Pathways Involving Single Electron Transfer (SET) and Iodine Atom Transfer (IAT) Processes

While many cross-coupling reactions are described by two-electron pathways (oxidative addition/reductive elimination), the involvement of single electron transfer (SET) or iodine atom transfer (IAT) mechanisms cannot be discounted, particularly in copper-catalyzed systems or with certain substrates and reaction conditions.

An SET mechanism would involve the transfer of an electron from a low-valent metal center (e.g., Cu(I) or Pd(0)) to the aryl iodide, generating an aryl radical anion. This intermediate could then fragment to an aryl radical and an iodide anion. The aryl radical could then combine with a metal-bound phenoxide to form the diaryl ether. While less commonly invoked for diaryl ether synthesis compared to C-C bond formation, SET pathways can be operative under specific conditions, such as photochemical or electrochemical induction.

Iodine atom transfer (IAT) involves the direct transfer of the iodine atom from the aryl iodide to a radical species, generating an aryl radical. This pathway is more relevant in radical-initiated chain reactions and is less likely to be the primary mechanism in standard transition metal-catalyzed diaryl ether syntheses.

Role of Ligands and Additives in Directing Reaction Selectivity and Efficiency

In palladium catalysis, bulky, electron-rich phosphine (B1218219) ligands are often employed. google.com These ligands promote the formation of monoligated Pd(0) species, which are highly reactive in oxidative addition. The steric bulk of the ligand can also facilitate reductive elimination. The choice of ligand can be critical in preventing side reactions and achieving high yields.

In copper-catalyzed Ullmann reactions, ligands such as 1,10-phenanthroline (B135089) or N,N'-dimethylethylenediamine are often used to solubilize the copper catalyst and accelerate the reaction. Additives, such as specific bases, can also have a profound effect. For instance, the use of cesium carbonate (Cs₂CO₃) is often found to be superior to other bases, which may be due to its solubility and ability to break up copper aggregates.

| Ligand Type | Catalyst System | Observed Effect on Diaryl Ether Synthesis | Plausible Mechanistic Role |

|---|---|---|---|

| Bulky Monodentate Phosphines (e.g., P(t-Bu)₃) | Palladium | Increased reaction rates and yields. | Promotes formation of active monoligated Pd(0) species; accelerates reductive elimination. |

| Bidentate Phosphines (e.g., BINAP, dppf) | Palladium | Provides catalyst stability and controls selectivity. | Forms stable chelate complexes, influencing the geometry and reactivity of the metal center. |

| N-Heterocyclic Carbenes (NHCs) | Palladium/Copper | High catalyst stability and activity. | Strong sigma-donating ability stabilizes the metal center and promotes oxidative addition. |

| Phenanthrolines/Diamines | Copper | Accelerates Ullmann couplings. | Increases solubility of the copper catalyst and prevents catalyst deactivation. |

Mechanistic Insights into Functionalization and Derivatization at the Aryl Iodide Moiety

The aryl iodide moiety in this compound is a versatile handle for a wide range of cross-coupling reactions, allowing for the introduction of new functional groups. The mechanism of these transformations is central to understanding their scope and limitations.

C-I Bond Activation and Oxidative Addition Mechanisms

The initial and often rate-determining step in the functionalization of this compound via cross-coupling is the activation and cleavage of the carbon-iodine (C-I) bond. This typically occurs through an oxidative addition reaction with a low-valent transition metal catalyst, most commonly a Pd(0) species.

The oxidative addition of the C-I bond of this compound to a Pd(0) complex, such as Pd(PPh₃)₄ or a complex generated in situ from a palladium precursor and a phosphine ligand, results in the formation of a square planar Pd(II) species. The aryl group and the iodide are now covalently bonded to the palladium center in a cis orientation. The rate of this oxidative addition is influenced by the electronic properties of the aryl iodide and the nature of the palladium catalyst. The presence of the electron-donating 3,5-dimethylphenoxy group may have a modest effect on the electronic nature of the iodophenyl ring.

Computational studies, such as those employing Density Functional Theory (DFT), on substituted iodobenzenes have provided detailed insights into the transition state of the oxidative addition step. scispace.comresearchgate.net These studies generally support a concerted, three-center transition state for the oxidative addition of aryl iodides to Pd(0) complexes.

Reductive Elimination and Transmetalation Processes in Cross-Coupling

Following the oxidative addition of this compound to the palladium center, the catalytic cycle proceeds through transmetalation and reductive elimination to form the final cross-coupled product.

Transmetalation: In this step, a second coupling partner, typically an organometallic reagent (e.g., an organoboron, organotin, or organozinc compound), transfers its organic group to the palladium(II) center, displacing the iodide ligand. This step results in a diorganopalladium(II) intermediate. The rate and efficiency of transmetalation are dependent on the nature of the organometallic reagent, the base, and any additives present.

Reductive Elimination: This is the final product-forming step of the catalytic cycle. The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming a new carbon-carbon or carbon-heteroatom bond and regenerating the active Pd(0) catalyst. For reductive elimination to occur, the two groups to be coupled must be in a cis orientation on the palladium center. The rate of reductive elimination is influenced by the steric and electronic properties of the ligands and the coupling partners. duke.eduberkeley.eduberkeley.edu For instance, the formation of a C-C bond from a diarylpalladium(II) complex is often facile, particularly with bulky, electron-donating ligands that destabilize the Pd(II) intermediate and favor the formation of the product and the more stable Pd(0) complex.

Understanding Electrophilic and Nucleophilic Reactivity of the Aromatic Rings

The reactivity of the two distinct aromatic rings in this compound is governed by the electronic nature of their respective substituents. The 4-iodophenoxy ring is influenced by the electron-donating, ortho-para directing ether oxygen and the deactivating, ortho-para directing iodo group. The 3,5-dimethylbenzene ring is activated by two electron-donating methyl groups at the meta positions.

Reactivity of the 4-Iodophenoxy Ring:

The 4-iodophenoxy ring possesses sites for both electrophilic and nucleophilic attack. The ether linkage activates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho to the oxygen atom (positions 2 and 6). However, the bulky 3,5-dimethylphenyl group may sterically hinder attack at these positions.

The carbon-iodine bond is the primary site for nucleophilic attack, particularly in transition-metal-catalyzed cross-coupling reactions. The large iodine atom is a good leaving group, facilitating reactions such as Buchwald-Hartwig amination and Ullmann condensation. In these reactions, the palladium or copper catalyst undergoes oxidative addition to the C-I bond, initiating the catalytic cycle.

Reactivity of the 3,5-Dimethylbenzene Ring:

The 3,5-dimethylbenzene ring is activated towards electrophilic aromatic substitution by the two methyl groups. These groups direct incoming electrophiles to the positions ortho and para to them (positions 2, 4, and 6). The positions ortho to the ether linkage (positions 2 and 6) are the most activated due to the combined directing effects of the methyl groups and the ether oxygen.

This ring is generally not susceptible to nucleophilic attack unless under harsh conditions or if further activating groups (e.g., nitro groups) are introduced.

A summary of the expected reactivity at different positions is presented in the table below.

| Ring | Position | Substituent Effect | Expected Reactivity |

| 4-Iodophenoxy | 1 | Ether Linkage | - |

| 2, 6 | Ortho to Ether | Electrophilic Substitution | |

| 3, 5 | Meta to Ether | Less reactive to Electrophilic Substitution | |

| 4 | Iodo Group | Nucleophilic Attack (Cross-Coupling) | |

| 3,5-Dimethylbenzene | 1 | Ether Linkage | - |

| 2, 6 | Ortho to Ether & Methyl | Highly Activated for Electrophilic Substitution | |

| 4 | Para to Ether | Activated for Electrophilic Substitution | |

| 3, 5 | Methyl Groups | - |

Kinetic and Thermodynamic Studies of Transformations Pertinent to this compound

Detailed kinetic and thermodynamic studies specifically on transformations involving this compound are not extensively reported in the literature. However, insights can be drawn from studies on analogous diaryl ether and aryl iodide systems. The kinetics of reactions such as the Ullmann condensation and Buchwald-Hartwig amination are highly dependent on several factors.

Factors Influencing Reaction Kinetics:

Catalyst System: The choice of metal (typically copper or palladium), ligands, and additives significantly impacts the reaction rate. For instance, the use of bidentate phosphine ligands in Buchwald-Hartwig amination can accelerate the rate-determining reductive elimination step. bldpharm.com

Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction kinetics.

Temperature: As with most chemical reactions, temperature plays a crucial role. Higher temperatures generally increase the reaction rate, but can also lead to side reactions and decomposition. For similar coupling reactions, temperatures can range from ambient to well over 100°C.

Thermodynamic Considerations:

A qualitative summary of factors influencing the kinetics of typical cross-coupling reactions involving this compound is provided below.

| Factor | Influence on Reaction Rate | General Conditions |

| Catalyst | High (Choice of metal and ligand is critical) | Pd or Cu-based catalysts with phosphine or other specialized ligands. |

| Base | Moderate to High (Depends on nucleophile) | Inorganic or organic bases (e.g., Cs2CO3, K3PO4, NaOtBu). |

| Solvent | Moderate | Aprotic polar solvents like Toluene, Dioxane, or DMF. |

| Temperature | High | Typically elevated temperatures (e.g., 80-120 °C). |

Computational and Theoretical Chemistry Studies on 1 4 Iodophenoxy 3,5 Dimethylbenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These calculations solve the Schrödinger equation (or its density-based equivalent) to provide information about electron distribution, molecular orbital energies, and various reactivity indices.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. anubooks.com It is a powerful tool for studying the electronic structures of molecules, making it possible to handle large systems with reasonable accuracy. anubooks.com The core principle of DFT is that the electronic density of a system determines its ground state energy and other molecular properties. anubooks.com

For 1-(4-iodophenoxy)-3,5-dimethylbenzene, DFT calculations, likely using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p) for C, H, O and a basis set with effective core potentials for iodine), would be employed to determine key electronic features.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. In diaryl ethers, the HOMO is typically located on the more electron-rich aromatic ring, while the LUMO is distributed across the aromatic systems. The presence of the electron-donating dimethyl groups on one ring and the electron-withdrawing, yet polarizable, iodine atom on the other would influence the energies and localizations of these orbitals. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Charge Distribution: A Natural Bond Orbital (NBO) analysis would reveal the partial atomic charges on each atom. The oxygen atom of the ether linkage is expected to have a significant negative charge, while the adjacent carbon atoms will be positively charged. The iodine atom, being highly electronegative, will also carry a partial negative charge. The distribution of these charges is critical for understanding intermolecular interactions and the molecule's electrostatic potential.

Transition States: DFT is instrumental in locating and characterizing transition state structures for chemical reactions. For instance, in the synthesis of this compound, likely via a Williamson ether synthesis or a metal-catalyzed coupling reaction, DFT could model the reaction pathway, identify the transition state, and calculate the activation energy. rsc.orgresearchgate.net This provides a detailed mechanistic understanding of its formation. rsc.orgresearchgate.net

Illustrative DFT-Calculated Parameters for this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Reflects the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Suggests good kinetic stability. |

| Dipole Moment | 2.1 D | Indicates a moderate overall polarity of the molecule. |

Note: The values in this table are illustrative and represent typical ranges for similar aromatic compounds. Actual values would require specific DFT calculations.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy compared to DFT for certain properties, albeit at a greater computational cost. These methods are particularly valuable for accurately describing electron correlation effects and for conformational and energy landscape analysis.

For this compound, the primary conformational flexibility arises from the rotation around the C-O-C ether linkage. Ab initio calculations can be used to construct a potential energy surface by systematically varying the dihedral angles of the two aromatic rings relative to the ether bridge. This analysis would identify the global minimum energy conformation (the most stable structure) as well as any local minima and the energy barriers between them. Such studies on other diaryl ethers have shown that the lowest energy conformation is often a "skewed" or "twisted" arrangement rather than a planar one, due to the balance between steric hindrance and electronic effects. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. rsc.org By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational space of flexible molecules and their interactions with their environment. rsc.orgresearchgate.netrsc.org

For this compound, an MD simulation would typically be performed using a classical force field (e.g., CHARMM, AMBER) that has been parameterized for diaryl ethers and halogenated aromatic compounds. amanote.com The simulation would reveal:

Conformational Dynamics: The simulation would show how the molecule flexes and rotates at a given temperature. This includes the rotations of the methyl groups and, most importantly, the torsional motions around the ether linkage. The simulation can quantify the accessible range of dihedral angles and the frequency of transitions between different conformational states.

Intermolecular Interactions: By simulating a collection of this compound molecules, or the molecule in a solvent, MD can probe the nature of intermolecular interactions. These would include van der Waals forces, dipole-dipole interactions, and potentially halogen bonding involving the iodine atom. Understanding these interactions is key to predicting the bulk properties of the material, such as its melting point and solubility.

Prediction and Validation of Spectroscopic Parameters via Computational Methods

Computational chemistry is increasingly used to predict spectroscopic data, which can be invaluable for structure elucidation and the interpretation of experimental spectra. frontiersin.orgnih.govuncw.edu

For this compound, the following spectroscopic parameters could be computationally predicted:

NMR Spectra: The chemical shifts (δ) and coupling constants (J) for ¹H and ¹³C NMR can be calculated using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework. umn.edu These calculations are performed on the optimized geometry of the molecule. For flexible molecules, it is often necessary to calculate the spectra for multiple low-energy conformers and then compute a Boltzmann-weighted average to obtain a spectrum that is comparable to the experimental one, which reflects the conformational ensemble at a given temperature. uncw.edu The heavy atom effect of iodine can influence the chemical shifts of nearby carbon and hydrogen atoms, and accurate prediction requires appropriate theoretical models. nih.gov

Vibrational (IR and Raman) Spectra: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations, typically done using DFT, can help in assigning the peaks in experimental IR and Raman spectra to specific vibrational modes of the molecule, such as C-H stretches, C=C aromatic ring stretches, and the characteristic C-O-C ether stretches.

Illustrative Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Hypothetical Predicted Chemical Shift (ppm) | Notes |

| C-I | 90-95 | The carbon directly bonded to iodine is significantly shielded. |

| C-O (iodophenoxy ring) | 155-160 | The ether linkage causes a downfield shift. |

| C-O (dimethylphenyl ring) | 158-163 | The ether linkage causes a downfield shift. |

| C-CH₃ | 138-142 | Quaternary carbons attached to methyl groups. |

| CH₃ | 20-25 | Methyl group carbons. |

Note: These are illustrative values. Actual chemical shifts depend on the specific electronic environment and would be refined through detailed quantum mechanical calculations.

Computational Modeling of Reaction Mechanisms for Synthesis and Derivatization

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into the energetics and intermediates that are often difficult to observe experimentally. rsc.orgresearchgate.net

Synthesis: The most common method for synthesizing diaryl ethers is the Williamson ether synthesis or its modern variants, such as the Ullmann condensation or Buchwald-Hartwig amination-type C-O coupling reactions. wikipedia.orgkhanacademy.org Computational studies, primarily using DFT, can model these reaction pathways. For example, in a copper-catalyzed Ullmann-type synthesis of this compound from 1,4-diiodobenzene (B128391) and 3,5-dimethylphenol (B42653), DFT could be used to:

Determine the structure of the active catalytic species.

Model the oxidative addition, reductive elimination, and other elementary steps.

Calculate the activation barriers for each step to identify the rate-determining step.

Investigate the role of ligands and solvents in the reaction.

Derivatization: Computational methods can also be used to predict the reactivity of this compound in further chemical transformations. For example, the iodine atom is a potential site for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The calculated charge distributions and molecular orbital analysis can help predict the regioselectivity of electrophilic aromatic substitution on the two aromatic rings.

Structure-Reactivity Relationship Predictions for this compound and its Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that relate the chemical structure of a series of compounds to their biological activity or physical properties. researchgate.netnih.gov

For a series of analogues of this compound, where the substituents on the aromatic rings are varied, a QSAR/QSPR study would involve:

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue using computational chemistry software. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates a subset of these descriptors with the observed activity or property (e.g., herbicidal activity, binding affinity to a receptor).

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques.

Such a model for analogues of this compound could predict which substitutions are likely to enhance a desired property, thereby guiding the synthesis of new, more potent, or more selective compounds. For instance, a QSAR model might reveal that increasing the electron-withdrawing character of a substituent on the iodinated ring enhances a particular biological activity. researchgate.net

Reactivity Profiles and Transformative Potential of 1 4 Iodophenoxy 3,5 Dimethylbenzene

Cross-Coupling Reactions Utilizing the Aryl Iodide Moiety for C-C and C-Heteroatom Bond Formation

The carbon-iodine (C-I) bond in 1-(4-iodophenoxy)-3,5-dimethylbenzene is the most reactive site for transition-metal-catalyzed cross-coupling reactions. The high reactivity of aryl iodides, compared to the corresponding bromides or chlorides, allows these reactions to proceed under milder conditions, often with higher yields and efficiency. This makes the compound an excellent precursor for the synthesis of more complex molecular architectures.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures. libretexts.orgnih.gov The reaction couples an organoboron species, typically a boronic acid or its ester, with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org For this compound, the C-I bond readily undergoes oxidative addition to the Pd(0) catalyst, initiating the catalytic cycle. libretexts.orgnih.gov

This transformation is highly efficient for coupling this compound with a diverse range of aryl, heteroaryl, or vinyl boronic acids. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, along with a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) in a suitable solvent system like toluene, dioxane, or aqueous mixtures. kochi-tech.ac.jpresearchgate.net The resulting products are 4-(3,5-dimethylphenoxy)-1,1'-biphenyl derivatives, which are valuable scaffolds in materials science and medicinal chemistry.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ (2 M aq.) | Toluene | 80-100 | 4-(3,5-Dimethylphenoxy)-1,1'-biphenyl |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2%) / SPhos (4%) | K₃PO₄ | Dioxane/H₂O | 100 | 4'-(3,5-Dimethylphenoxy)-4-methoxy-1,1'-biphenyl |

| Pyridine-3-boronic acid | Pd₂(dba)₃ (1.5%) / XPhos (3%) | Cs₂CO₃ | THF | 70 | 3-(4-(3,5-Dimethylphenoxy)phenyl)pyridine |

This table presents plausible reaction conditions based on general protocols for Suzuki-Miyaura couplings of aryl iodides.

The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, yielding substituted alkynes. organic-chemistry.orgyoutube.com The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (usually CuI) and an amine base, such as triethylamine (B128534) or diisopropylamine. organic-chemistry.orgresearchgate.net The high reactivity of the C-I bond in this compound makes it an ideal substrate for this transformation. nih.gov

Coupling with various terminal alkynes affords diarylacetylene derivatives, which are important structural motifs in natural products, pharmaceuticals, and organic electronic materials. pitt.edu Modern protocols sometimes allow for copper- and/or amine-free conditions, enhancing the reaction's functional group tolerance and simplifying purification. pitt.edu

Table 2: Typical Sonogashira Coupling Conditions

| Alkyne Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2%) | CuI (4%) | Et₃N | THF/DMF | 25-50 | 1-(4-(Phenylethynyl)phenoxy)-3,5-dimethylbenzene |

| Trimethylsilylacetylene | Pd(OAc)₂ (2%) / PPh₃ (4%) | CuI (5%) | i-Pr₂NH | Toluene | 60 | 1-(4-((Trimethylsilyl)ethynyl)phenoxy)-3,5-dimethylbenzene |

This table illustrates representative conditions based on established Sonogashira coupling procedures for aryl iodides.

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, typically with a high degree of trans selectivity. organic-chemistry.org The reaction involves the palladium-catalyzed addition of the aryl group and a hydrogen atom across the double bond of the alkene. libretexts.org this compound can be effectively coupled with a variety of alkenes, including acrylates, styrenes, and other vinyl derivatives. nih.gov

The standard conditions involve a palladium(0) or palladium(II) catalyst, a base (often a tertiary amine like Et₃N or an inorganic base like NaOAc or K₂CO₃), and a suitable solvent, which can range from polar aprotic (e.g., DMF, DMAc) to nonpolar (e.g., toluene). frontiersin.org The products are substituted stilbene (B7821643) and cinnamate (B1238496) analogues, which have applications in polymer and pharmaceutical synthesis. nih.gov

Table 3: Illustrative Heck Coupling Reactions

| Alkene Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|---|

| Styrene | Pd(OAc)₂ (1%) | K₂CO₃ | DMAc | 120-140 | (E)-1-(4-(3,5-Dimethylphenoxy)phenyl)-2-phenylethene |

| n-Butyl acrylate | Pd(OAc)₂ (2%) / P(o-tolyl)₃ (4%) | Et₃N | Toluene | 100 | (E)-Butyl 3-(4-(3,5-dimethylphenoxy)phenyl)acrylate |

This table shows plausible conditions derived from general Heck reaction protocols.

Beyond the Suzuki, Sonogashira, and Heck reactions, the C-I bond of this compound is also amenable to other important cross-coupling methodologies, such as Negishi and Stille couplings.

The Negishi coupling utilizes organozinc reagents as the nucleophilic partner. These reactions are known for their high reactivity and functional group tolerance. This compound would react with arylzinc, vinylzinc, or alkylzinc halides in the presence of a palladium or nickel catalyst to form the corresponding C-C coupled products.

The Stille coupling employs organotin reagents (stannanes). While concerns about the toxicity of tin byproducts exist, the Stille reaction is valued for its mild conditions and compatibility with a vast array of functional groups. libretexts.org The coupling of this compound with an organostannane like tributyl(vinyl)tin (B143874) or trimethyl(phenyl)tin, catalyzed by a palladium complex, would efficiently yield the cross-coupled product. libretexts.org

The versatility of the aryl iodide moiety extends to the formation of carbon-heteroatom bonds. The Buchwald-Hartwig amination and related C-S coupling reactions are powerful tools for synthesizing aryl amines and aryl thioethers, respectively.

Buchwald-Hartwig Amination (C-N Coupling): This palladium-catalyzed reaction allows for the coupling of this compound with a wide range of primary and secondary amines, anilines, and even amides or carbamates. The reaction typically requires a palladium catalyst, a specialized phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a strong base such as sodium tert-butoxide (NaOtBu). This provides a direct route to N-(4-(3,5-dimethylphenoxy)phenyl) derivatives.

C-S Cross-Coupling: The formation of aryl thioethers can be achieved by coupling this compound with thiols. These reactions can be catalyzed by palladium or copper. nih.gov For instance, reacting the compound with a thiol (R-SH) in the presence of a palladium catalyst and a base yields the corresponding aryl sulfide, 1-(4-(alkyl/arylthio)phenoxy)-3,5-dimethylbenzene. nih.gov

Functionalization of the Dimethylbenzene and Phenoxy Aromatic Rings

In addition to reactions at the C-I bond, both aromatic rings of this compound can undergo electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents. libretexts.orgmsu.edu

Dimethylbenzene Ring: This ring is activated by two methyl groups (ortho-, para-directing) and the phenoxy ether linkage (-OC₆H₄I), which is also an activating, ortho-, para-directing group. uci.edu Electrophilic attack is therefore strongly directed to the positions ortho and para to the phenoxy group (carbons 2', 4', and 6'). The 4' position is sterically unhindered, while the 2' and 6' positions are equivalent and also available for substitution.

Phenoxy Ring: This ring is influenced by the iodine atom and the ether oxygen. The ether oxygen is a strongly activating, ortho-, para-directing group. youtube.com The iodine atom is deactivating but also ortho-, para-directing. uci.edulibretexts.org Therefore, electrophiles will preferentially substitute at the positions ortho to the powerful activating ether group (carbons 3 and 5), which are meta to the deactivating iodine.

Common electrophilic aromatic substitution reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation would proceed regioselectively based on these directing effects, primarily targeting the activated dimethylbenzene ring at the 2', 4', and 6' positions.

Electrophilic Aromatic Substitution Strategies

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings, where an electrophile replaces a hydrogen atom. wikipedia.org The regiochemical outcome of such reactions on this compound is dictated by the directing effects of its substituents on both aryl rings. uci.edu The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, also known as an arenium ion or sigma complex. wikipedia.orglibretexts.org The stability of this intermediate determines the position of electrophilic attack.

The directing effects of the substituents on each ring can be summarized as follows:

| Ring | Substituent | Type | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference |

| A (Iodophenyl) | -OAr (Ether) | Activating | Withdrawing | Donating | Activating | Ortho, Para |

| -I (Iodo) | Deactivating | Withdrawing | Donating | Deactivating | Ortho, Para uci.edu | |

| B (Dimethylphenyl) | -OAr (Ether) | Activating | Withdrawing | Donating | Activating | Ortho, Para |

| -CH₃ (Methyl) x2 | Activating | Donating | None | Activating | Ortho, Para |

Analysis of Reactivity:

Ring B (3,5-dimethylphenyl moiety): This ring is significantly activated towards electrophilic attack. The ether oxygen is a powerful ortho, para-director, and the two meta-positioned methyl groups further enhance the electron density of the ring. The positions ortho to the ether linkage (C2 and C6) and para (C4) are all activated. Given the steric hindrance from the bulky iodophenoxy group, electrophilic attack is most likely to occur at the C4 position, which is para to the ether and ortho to both methyl groups. Attack at the C2 and C6 positions is also feasible.

Ring A (4-iodophenyl moiety): This ring is subject to competing electronic effects. The ether oxygen is an activating ortho, para-director. Conversely, the iodine atom at the para position is a deactivating ortho, para-director due to its strong electron-withdrawing inductive effect, which outweighs its weaker electron-donating resonance effect. uci.edu Therefore, Ring B is substantially more nucleophilic and will be the preferred site for electrophilic substitution under kinetic control. Selective substitution on Ring A would require a more nuanced strategy, potentially involving blocking the more reactive sites on Ring B or using reaction conditions that favor thermodynamic products.

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (X₂/FeX₃), sulfonation (fuming H₂SO₄), and Friedel-Crafts alkylation and acylation (R-Cl/AlCl₃ and RCOCl/AlCl₃, respectively). wikipedia.orgyoutube.com In the case of Friedel-Crafts reactions, the ether linkage itself can be susceptible to cleavage under the strongly acidic conditions. youtube.com

Directed ortho-Metalation and Lithiation Pathways for Regioselective Functionalization

Directed ortho-metalation (DoM) provides a powerful method for achieving regioselective functionalization that is often complementary to EAS. wikipedia.orgorganic-chemistry.org This strategy utilizes a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), to facilitate deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped by a wide variety of electrophiles. organic-chemistry.org

In this compound, the ether oxygen atom can function as a moderate DMG. organic-chemistry.orgbaranlab.org This enables potential lithiation at the positions ortho to the ether bridge on either aromatic ring.

Potential Lithiation Sites:

Ring B: The protons at C2 and C6 are ortho to the ether DMG. The presence of the activating methyl groups at C3 and C5 may further influence the acidity of these protons.

Ring A: The protons at C3 and C5 are ortho to the ether DMG.

Competition between DoM and Halogen-Metal Exchange:

A significant competing reaction pathway is halogen-metal exchange, which is particularly rapid for aryl iodides. uwindsor.ca The reaction of an organolithium reagent with the 4-iodophenyl ring can lead to the direct replacement of the iodine atom with lithium, forming 4-lithio-1-phenoxy-3,5-dimethylbenzene. This process is often faster than proton abstraction (lithiation).

The choice of organolithium reagent, solvent, temperature, and additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can influence the outcome between DoM and halogen-metal exchange. uwindsor.ca For instance, using a hindered base or very low temperatures might favor DoM over the exchange process.

Should DoM occur, the resulting aryllithium species opens the door to a host of functionalizations. Quenching the lithiated intermediate with electrophiles such as CO₂, aldehydes, ketones, or silyl (B83357) halides allows for the introduction of carboxylic acids, alcohols, or silyl groups with high regiocontrol.

Strategic Derivatization through Ether Cleavage and Rearrangement Reactions

While diaryl ethers are generally characterized by their high chemical stability, their cleavage or rearrangement can serve as a strategic step in a synthetic sequence.

Ether Cleavage:

The C(sp²)–O ether bond in diaryl ethers is strong and resistant to cleavage by strong acids like HBr or HI, a common method for cleaving alkyl ethers. libretexts.orglibretexts.org This stability is due to the increased bond strength from the sp² hybridization of the carbon atom and the destabilization of the potential aryl cation intermediate. However, alternative methods have been developed for the cleavage of these robust bonds. researchgate.net Reductive cleavage protocols, for instance using a combination of triethylsilane and a base like potassium tert-butoxide, have been shown to rupture C–O bonds in aromatic ethers. researchgate.net Transition-metal catalysis, particularly with nickel-based systems, also provides a pathway for C–O bond activation and cleavage. researchgate.net Applying these methods to this compound would yield two valuable phenolic building blocks: 4-iodophenol (B32979) and 3,5-dimethylphenol (B42653).

Rearrangement Reactions:

Diaryl ethers can undergo intramolecular rearrangements to form more complex structures. These reactions often proceed through anionic or radical mechanisms.

Smiles Rearrangement: This is an intramolecular nucleophilic aromatic substitution where an aryl group migrates. researchgate.net The reaction typically requires an activating electron-withdrawing group on the migrating ring and a nucleophilic center on the receiving ring, often facilitated by a strong base.

Base-Mediated Cascade Rearrangements: Diallyl ethers substituted with aryl groups have been shown to undergo selective cascade rearrangements, such as nih.govnih.gov-Wittig-oxy-Cope and isomerization-Claisen rearrangements, under basic conditions. nih.govcam.ac.ukfigshare.com While the subject molecule lacks the requisite allyl groups, these studies highlight the potential for complex, base-mediated transformations of substituted diaryl ethers.

Diaryliodonium Salt Rearrangement: A modern method involves the conversion of diaryl ethers into diaryliodonium salts, which can then undergo an intramolecular aryl rearrangement to form new C-C or C-O bonds, often with high site-selectivity. acs.org

These strategic cleavage and rearrangement reactions transform the simple diaryl ether scaffold into diverse and more complex molecular frameworks.

Role of this compound as a Precursor in Multi-Step Organic Synthesis

The presence of the aryl iodide functionality makes this compound an exceptionally useful building block for the construction of more elaborate molecules in multi-step syntheses. mdpi.comlumenlearning.com

Access to Complex Molecular Architectures via Iterative Coupling

The carbon-iodine bond is a prime handle for transition metal-catalyzed cross-coupling reactions. Aryl iodides are among the most reactive aryl halides in these transformations, often enabling reactions under milder conditions or with lower catalyst loadings compared to the corresponding bromides or chlorides. nih.govthieme-connect.de This reactivity allows for the sequential or iterative introduction of new functional groups and molecular fragments. nih.gov

An iterative approach might involve a first cross-coupling reaction at the iodide position, followed by a second functionalization at a different site on the molecule (e.g., via DoM as described in 5.2.2) to enable a subsequent coupling reaction. This strategy allows for the controlled, step-wise assembly of complex, multi-component structures from a single precursor.

Common Cross-Coupling Reactions for Aryl Iodides:

| Reaction Name | Nucleophile (R-M) | Catalyst/Ligand | Product (Ar-R) |

| Suzuki | Aryl/Vinyl Boronic Acid/Ester | Pd(0) / Phosphine Ligand | Biaryl, Aryl-alkene |

| Stille | Organostannane (R-SnBu₃) | Pd(0) / Phosphine Ligand | Biaryl, Ketone, etc. |

| Heck | Alkene | Pd(0) / Base | Aryl-alkene |

| Sonogashira | Terminal Alkyne | Pd(0), Cu(I) / Phosphine Ligand | Aryl-alkyne |

| Buchwald-Hartwig | Amine, Alcohol | Pd(0) / Biarylphosphine Ligand | Aryl-amine, Aryl-ether |

| Negishi | Organozinc (R-ZnX) | Pd(0) or Ni(0) / Phosphine Ligand | Biaryl, Alkyl-aryl |

This versatility makes this compound a powerful starting point for creating libraries of substituted diaryl ethers, which are common motifs in pharmaceuticals and materials science.

Building Block for Bridged or Fused Polycyclic Systems

The structural framework of this compound can be elaborated into complex polycyclic systems through intramolecular cyclization strategies. nih.govnih.gov These advanced synthetic methods often leverage the reactivity of the aryl iodide to install a tethered component, which then participates in a ring-forming reaction.

Strategies for Polycycle Synthesis:

Intramolecular C-H Arylation: After a Suzuki or Sonogashira coupling to introduce a tethered aryl or alkynyl group, a subsequent palladium-catalyzed intramolecular C-H activation/arylation can forge a new ring. This is a highly efficient method for creating fused aromatic systems.

Aryne Annulation: The aryl iodide can serve as a precursor in palladium-catalyzed annulation reactions with arynes (generated in situ). nih.gov This methodology can lead to the rapid construction of complex polycyclic aromatic hydrocarbons (PAHs) and heteroaromatics. rsc.orgresearchgate.net

Carbene/Nitrene Insertions: By first converting the iodide to other functional groups (e.g., a diazo or azido (B1232118) group), intramolecular C-H insertion reactions mediated by rhodium or other metals can be used to construct bridged ring systems. beilstein-journals.orgnih.govdatapdf.com These reactions form C-C or C-N bonds at otherwise unreactive C-H sites, providing access to synthetically challenging bridged bicyclic and polycyclic architectures. nih.gov

For example, a hypothetical pathway could involve a Sonogashira coupling of this compound with an appropriately substituted terminal alkyne. The resulting product could then undergo an intramolecular cyclization, such as a gold- or platinum-catalyzed hydroarylation, onto one of the activated positions of the dimethylphenyl ring to generate a fused, multi-ring system. Such strategies underscore the value of this compound as a versatile platform for accessing complex and unique molecular architectures. nih.gov

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation and Mechanistic Insights

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of "1-(4-Iodophenoxy)-3,5-dimethylbenzene". Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm). This precision allows for the determination of a unique molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass.

For "this compound," with a molecular formula of C₁₄H₁₃IO, HRMS can verify its elemental makeup by matching the experimentally measured exact mass with the theoretically calculated mass. guidechem.com The presence of iodine's single stable isotope (¹²⁷I) simplifies the isotopic pattern, resulting in a distinct molecular ion peak.

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₁₃IO | guidechem.com |

| Calculated Monoisotopic Mass | 324.00111 Da | guidechem.com |

| Nominal Mass | 324 g/mol | bldpharm.com |

| Expected [M]⁺ Ion | 324.00111 | guidechem.com |

Furthermore, HRMS serves as a powerful technique for real-time reaction monitoring during the synthesis of diaryl ethers. scielo.org.mx For instance, in an Ullmann condensation or Buchwald-Hartwig coupling reaction, HRMS can be used to track the consumption of reactants (e.g., 4-iodophenol (B32979) and an appropriate 3,5-dimethylphenyl-containing reactant) and the emergence of the desired product, as well as identify potential byproducts or intermediates.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed molecular structure of "this compound" in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each nucleus, allowing for the assembly of the molecular framework.

Advanced NMR experiments can also probe dynamic processes, such as the restricted rotation around the C-O-C ether bond, which is a key conformational feature of diaryl ethers. The degree of rotational freedom is influenced by the substitution pattern on the aromatic rings. snnu.edu.cn In "this compound," the two methyl groups at the meta positions of one ring and the iodine atom at the para position of the other influence the molecule's conformational preferences.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position (see figure) | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity / Remarks |

| 1' (C-I) | ¹³C | ~83-87 | Quaternary Carbon |

| 2', 6' | ¹³C | ~138-139 | Aromatic CH |

| 3', 5' | ¹³C | ~120-122 | Aromatic CH |

| 4' (C-O) | ¹³C | ~157-158 | Quaternary Carbon |

| 1'' (C-O) | ¹³C | ~156-157 | Quaternary Carbon |

| 2'', 6'' | ¹³C | ~118-120 | Aromatic CH |

| 3'', 5'' (C-CH₃) | ¹³C | ~139-140 | Quaternary Carbon |

| 4'' | ¹³C | ~124-126 | Aromatic CH |

| CH₃ | ¹³C | ~21-22 | Methyl Carbon |

| H-2', H-6' | ¹H | ~7.5-7.7 | Doublet |